N-(2-methoxyphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide
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Overview
Description
N-(2-methoxyphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazoline core, which is a bicyclic system containing nitrogen atoms, and various functional groups that contribute to its unique chemical properties.
Preparation Methods
The synthesis of N-(2-methoxyphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 2-bromobenzaldehyde with acyclic or cyclic 1,3-diketone in the presence of sodium azide. This three-component reaction protocol is carried out under air-stable, eco-efficient, and inexpensive conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N-(2-methoxyphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of more saturated compounds .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development. Additionally, it has applications in the industry as a precursor for the synthesis of other quinazoline derivatives with specific properties .
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide involves its interaction with molecular targets and pathways within the cell. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, leading to its anticancer properties. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound .
Comparison with Similar Compounds
N-(2-methoxyphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide can be compared with other quinazoline derivatives, such as quinoxaline and quinoline compounds. These compounds share a similar bicyclic core structure but differ in the functional groups attached to the core. The presence of the methoxyphenyl group and the specific arrangement of functional groups in this compound contribute to its unique chemical and biological properties. Similar compounds include quinazoline derivatives like 2-chloromethyl-4-methyl-quinazoline and 3-amino-N-(4-methoxyphenyl)-2-quinoxaline carboxamide .
Properties
CAS No. |
878566-38-2 |
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Molecular Formula |
C19H17N3O3 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxamide |
InChI |
InChI=1S/C19H17N3O3/c1-25-16-6-3-2-5-14(16)21-18(23)12-8-9-13-15(11-12)20-17-7-4-10-22(17)19(13)24/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H,21,23) |
InChI Key |
RDQCEYZVLYWKAA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)C(=O)N4CCCC4=N3 |
solubility |
13.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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